![molecular formula C11H14ClNO B1521332 [2-Chlor-6-(Pyrrolidin-1-yl)phenyl]methanol CAS No. 784100-54-5](/img/structure/B1521332.png)
[2-Chlor-6-(Pyrrolidin-1-yl)phenyl]methanol
Übersicht
Beschreibung
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Arzneimittelforschung und -entwicklung
Der Pyrrolidinring ist ein häufiges Merkmal in vielen biologisch aktiven Verbindungen, insbesondere in der Arzneimittelforschung. Er wird für seine Fähigkeit geschätzt, den Pharmakophorraum aufgrund seiner sp3-Hybridisierung, seines Beitrags zur Stereochemie und seiner erhöhten dreidimensionalen Abdeckung effizient zu erforschen . Das Vorhandensein des Pyrrolidinrings in “[2-Chlor-6-(Pyrrolidin-1-yl)phenyl]methanol” könnte es zu einem Kandidaten für die Entwicklung neuer Medikamente mit selektiven biologischen Zielstrukturen machen.
Lead-Optimierung in der pharmazeutischen Chemie
Stereochemie spielt eine entscheidende Rolle für die biologische Aktivität von Verbindungen. Die Stereogenität des Pyrrolidinrings kann aufgrund der unterschiedlichen Bindungsmodi an enantioselektive Proteine zu unterschiedlichen biologischen Profilen von Arzneimittelkandidaten führen . Diese Verbindung könnte in Lead-Optimierungsstudien verwendet werden, um die Selektivität und Potenz pharmakologischer Wirkstoffe zu verbessern.
Gerüst für die Synthese komplexer Moleküle
Der Pyrrolidinring kann als vielseitiges Gerüst für die Synthese komplexerer Moleküle dienen. Er kann aus verschiedenen cyclischen oder acyclischen Vorläufern aufgebaut oder funktionalisiert werden, wenn der Ring vorgebildet ist, wie zum Beispiel bei Prolin-Derivaten . Diese Anpassungsfähigkeit macht “this compound” zu einem wertvollen Ausgangspunkt für die synthetische organische Chemie.
Studium von sterischen Faktoren in der biologischen Aktivität
Die Struktur der Verbindung ermöglicht die Untersuchung sterischer Faktoren auf die biologische Aktivität. Das Verständnis, wie die räumliche Orientierung von Substituenten die Interaktion mit biologischen Zielstrukturen beeinflusst, ist entscheidend für die Entwicklung wirksamerer Medikamente .
Exploration von 3D-Pharmakophormodellen
Die Nicht-Planarität des Pyrrolidinrings führt zu einem Phänomen, das als „Pseudorotation“ bezeichnet wird, das für die Erforschung dreidimensionaler Pharmakophormodelle von Bedeutung ist . Diese Eigenschaft kann besonders nützlich bei der Entwicklung neuer Verbindungen mit spezifischen biologischen Aktivitäten sein.
Enantioselektive Syntheseforschung
Enantioselektive Synthese ist ein kritischer Aspekt bei der Herstellung von Verbindungen für die pharmazeutische Verwendung. Die verschiedenen Stereoisomere des Pyrrolidinrings können untersucht werden, um eine enantioselektive Synthese zu erreichen, die unerlässlich ist, um Medikamente mit der gewünschten Chiralität und Wirksamkeit herzustellen .
Wirkmechanismus
Target of action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets . .
Mode of action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical pathways
Again, without specific information, it’s difficult to say which biochemical pathways might be affected by this compound. Pyrrolidine derivatives can influence a variety of pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability. Pyrrolidine derivatives are known to have good pharmacokinetic properties, which is one reason they are widely used in drug discovery .
Biochemische Analyse
Biochemical Properties
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol plays a significant role in biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, the pyrrolidine ring can interact with enzymes that have binding sites for nitrogen-containing heterocycles . This interaction can lead to either inhibition or activation of the enzyme, depending on the specific context. Additionally, the chloro group can form hydrogen bonds with amino acid residues in proteins, further modulating their function .
Cellular Effects
The effects of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels . This compound can alter gene expression by modulating transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by interacting with key metabolic enzymes, thereby affecting the overall metabolic flux .
Molecular Mechanism
At the molecular level, [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but can degrade in the presence of specific enzymes or environmental factors . Long-term exposure to this compound can lead to changes in cellular metabolism and gene expression, highlighting the importance of understanding its temporal dynamics .
Dosage Effects in Animal Models
The effects of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating enzyme activity and cellular signaling pathways . At high doses, it can lead to toxic or adverse effects, such as cellular damage and disruption of metabolic processes . Understanding the dosage-dependent effects is crucial for its potential therapeutic applications .
Metabolic Pathways
[2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a key role in its metabolism . The compound can undergo various transformations, including oxidation and reduction, leading to the formation of metabolites that may have distinct biological activities . These metabolic pathways are essential for understanding the compound’s overall impact on cellular function .
Transport and Distribution
The transport and distribution of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for predicting its biological effects and potential therapeutic applications .
Subcellular Localization
The subcellular localization of [2-Chloro-6-(pyrrolidin-1-yl)phenyl]methanol is influenced by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles, where it exerts its biological effects . This localization is essential for understanding the compound’s mechanism of action and its potential impact on cellular function .
Eigenschaften
IUPAC Name |
(2-chloro-6-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c12-10-4-3-5-11(9(10)8-14)13-6-1-2-7-13/h3-5,14H,1-2,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVQSNMSTBJAPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=CC=C2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrazolo[3,4-C]pyridine-5-carbonitrile](/img/structure/B1521249.png)
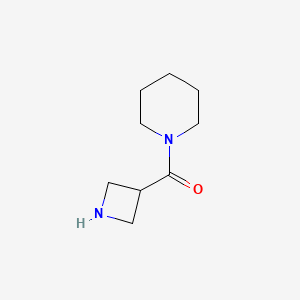
![3-([1,1'-Biphenyl]-2-yloxy)pyrrolidine hydrochloride](/img/structure/B1521251.png)
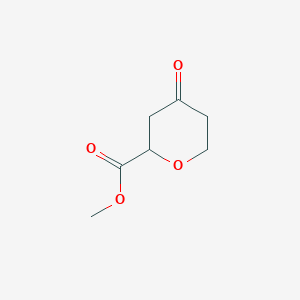
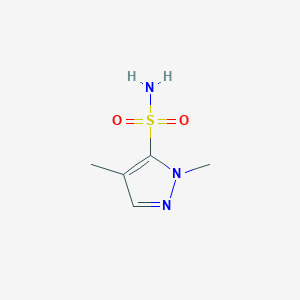
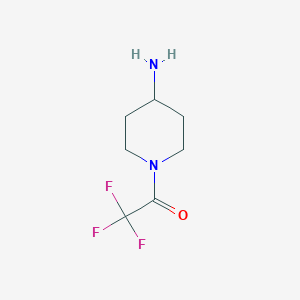

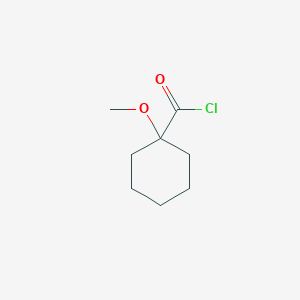

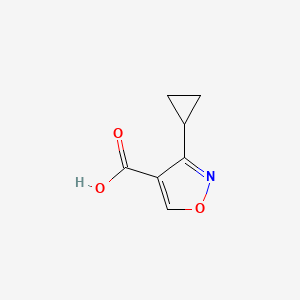
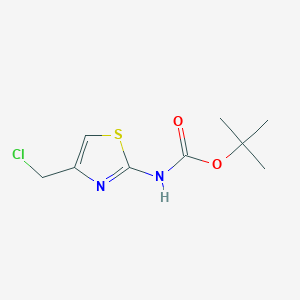
![5-Acetyl-5-azaspiro[2.4]heptan-7-one](/img/structure/B1521269.png)
![3-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-2-ylpropanoic acid](/img/structure/B1521270.png)

